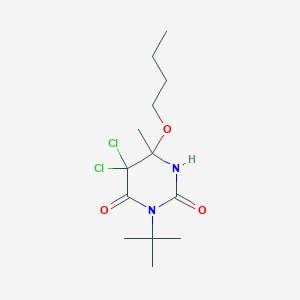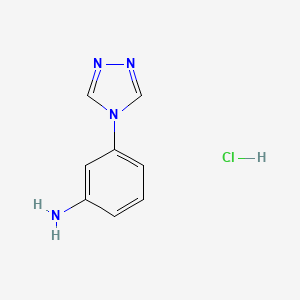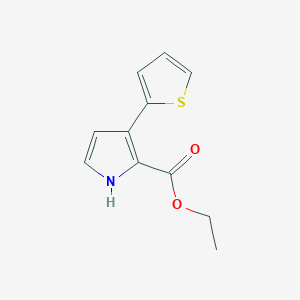
Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate: is a heterocyclic compound that features a pyrrole ring substituted with a thienyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction between tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method is operationally simple and utilizes readily available starting materials.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, acids, and bases are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the production of conducting polymers and materials for molecular electronics.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity.
Comparison with Similar Compounds
2,5-Di(2-thienyl)pyrrole: Similar in structure but differs in the substitution pattern and electronic properties.
Uniqueness: Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate is unique due to its combination of a thienyl group and a pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
ethyl 3-thiophen-2-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)10-8(5-6-12-10)9-4-3-7-15-9/h3-7,12H,2H2,1H3 |
InChI Key |
WKFIOZJFIYKZRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-{4-[(4-Aminophenyl)sulfanyl]phenoxy}phenyl)sulfanyl]aniline](/img/structure/B11714903.png)
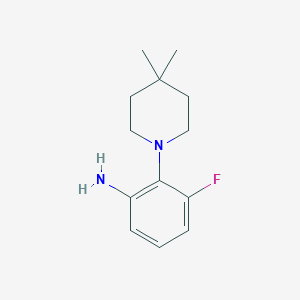
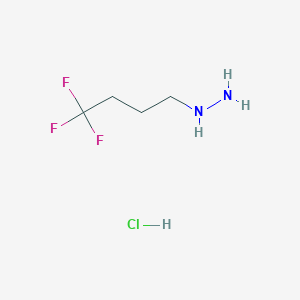
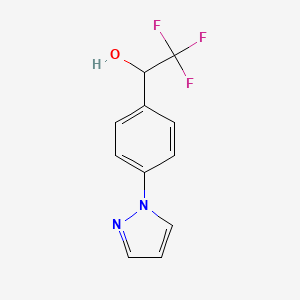
![2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11714935.png)

![2-(4-nitrophenyl)-N'-[(E)-(pyridin-4-yl)methylidene]acetohydrazide](/img/structure/B11714940.png)
![1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B11714947.png)
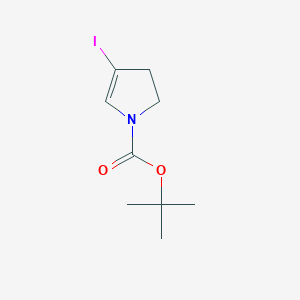
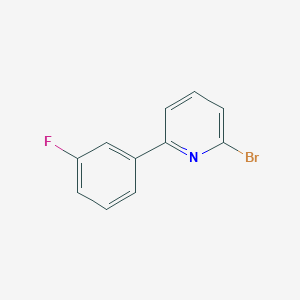
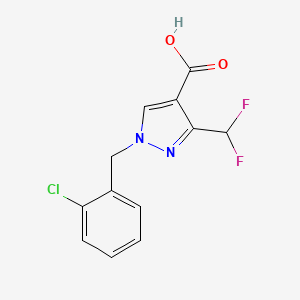
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714977.png)
